N'-[1-(3-aminophenyl)ethylidene]-3-chloro-1-benzo[b]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes an aminophenyl group, a benzothiophene ring, and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide typically involves the condensation of 3-chloro-1-benzothiophene-2-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives.
Scientific Research Applications
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological responses. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
- N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide
Uniqueness
N’-[(E)-1-(3-Aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminophenyl group, a benzothiophene ring, and a carbohydrazide moiety sets it apart from other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C17H14ClN3OS |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H14ClN3OS/c1-10(11-5-4-6-12(19)9-11)20-21-17(22)16-15(18)13-7-2-3-8-14(13)23-16/h2-9H,19H2,1H3,(H,21,22)/b20-10+ |
InChI Key |
OEWFZBOUDFKROP-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC(=CC=C3)N |
Canonical SMILES |
CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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